molecular formula C14H14O4 B13699797 6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic Acid

6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic Acid

Cat. No.: B13699797
M. Wt: 246.26 g/mol
InChI Key: DQIRLEOOKFOOEO-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group in the compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of a strong acid catalyst to form chromene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing reaction times and waste generation.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated chromenes.

    Substitution: Halogenated or nitrated chromenes.

Scientific Research Applications

6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties.

    2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as an antioxidant in various applications.

Uniqueness

6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid is unique due to its chromene core structure, which imparts distinct biological activities and chemical reactivity compared to other tert-butyl-containing compounds.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

6-tert-butyl-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C14H14O4/c1-14(2,3)9-4-5-11-8(6-9)7-10(12(15)16)13(17)18-11/h4-7H,1-3H3,(H,15,16)

InChI Key

DQIRLEOOKFOOEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O

Origin of Product

United States

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